molecular formula C7H7BrClF3N2 B8183704 Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride

Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride

Cat. No.: B8183704
M. Wt: 291.49 g/mol
InChI Key: FAOSUVGNDGPJJC-UHFFFAOYSA-N
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Description

Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride is a halogenated phenylhydrazine hydrochloride derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing pyrazole, oxazolidine, and hydrazone derivatives with applications in pharmaceuticals, agrochemicals, and materials science . Its structural features—electron-withdrawing substituents (Br and CF₃)—enhance electrophilic reactivity, making it valuable for coupling reactions and heterocycle formation .

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOSUVGNDGPJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NN)Br)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization Reaction

Diazotization converts the primary amine group (–NH₂) into a diazonium salt (–N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

Procedure :

  • Acid Activation : A mixture of concentrated HCl (36–38%) and water is stirred at controlled temperatures (–5 to 15°C) to dissolve the aniline substrate.

  • Nitrosation : Sodium nitrite solution (28–36 wt%) is added dropwise to maintain the temperature below 15°C, preventing diazonium salt decomposition.

  • pH Adjustment : A 10–12% sodium carbonate solution neutralizes excess acid, stabilizing the diazonium intermediate at pH 5–7.

Critical Parameters :

  • Molar ratio of aniline to NaNO₂: 1:1.05–3.00.

  • HCl-to-water ratio: 3–5:1 (mass basis).

Reduction to Hydrazine

The diazonium salt is reduced to the hydrazine derivative using sodium sulfite (Na₂SO₃) under acidic conditions:

Procedure :

  • Reductant Preparation : A 15–25% sodium sulfite solution is cooled to 0–25°C.

  • Reduction : The diazonium solution is added in batches to the reductant, maintaining temperatures below 25°C to minimize side reactions.

  • Acidification and Isolation : Concentrated HCl is added to protonate the hydrazine, followed by reflux (1–4 h) and cooling to precipitate the hydrochloride salt.

Performance Metrics :

ParameterOptimal RangeYield (%)Purity (%)
Na₂SO₃-to-Diazonium Ratio2–5:1 (mol/mol)75–8597–99
Reflux Duration1–4 h
Final Cooling Temp0–20°C

Alternative Synthetic Routes

Nucleophilic Substitution on Pre-Functionalized Arenes

A less common approach involves introducing the hydrazine group via nucleophilic substitution on brominated intermediates. For example, 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride can undergo bromine migration or further functionalization under basic conditions.

Challenges :

  • Regioselectivity issues due to electron-withdrawing trifluoromethyl groups.

  • Competing elimination reactions at elevated temperatures.

Reaction Optimization and Scalability

Temperature Control

Maintaining subambient temperatures (–5 to 15°C) during diazotization prevents diazonium salt degradation. For industrial scalability, jacketed reactors with cryogenic cooling are recommended.

Solvent Systems

Aqueous HCl serves as both solvent and proton source, eliminating the need for organic solvents and simplifying waste management.

Purity Enhancement

Recrystallization from ethanol-water mixtures (1:3 v/v) increases purity to >99%, as confirmed by HPLC.

Comparative Analysis of Patented Methods

The table below summarizes key variations in diazotization-reduction protocols from patent CN101781229A:

ExampleAniline (mol)NaNO₂ (mol)HCl (mL)Temp (°C)Yield (%)Purity (%)
10.050.0525360–108597.0
20.050.0525295–107798.2
30.0510.0511510–157697.1
40.0450.045210–108099.0
50.0450.04538.60–58098.5

Key trends:

  • Higher HCl volumes correlate with improved yields but require stricter temperature control.

  • Stoichiometric NaNO₂ (1:1.05 mol ratio) minimizes nitrosamine byproducts.

Mechanistic Insights

Diazotization Kinetics

The rate-limiting step is the formation of the nitrosonium ion (NO⁺), which reacts with the aniline’s lone pair to form the N-nitrosamine intermediate. Protonation and dehydration yield the diazonium ion.

Reduction Pathways

Sodium sulfite reduces the diazonium salt via a two-electron transfer mechanism, producing hydrazine and sulfurous acid (H₂SO₃).

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances metabolic stability, making it valuable in anticancer and antimicrobial drug candidates.

Scientific Research Applications

Synthesis of Antimicrobial Agents

One of the notable applications of hydrazine derivatives is in the synthesis of antimicrobial agents. Research has shown that compounds containing the trifluoromethyl group, such as hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride, exhibit potent antibacterial properties. For instance, studies on pyrazole derivatives synthesized from this compound demonstrated effective inhibition against drug-resistant bacterial strains, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 1 µg/mL, indicating their potential as therapeutic agents against resistant infections .

Inhibition of Cholinesterases

Hydrazine derivatives have also been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. A study designed several analogues based on this compound, which showed moderate inhibition of both enzymes with IC50 values ranging from 9.2 to 196.6 µmol/L. This highlights the compound's relevance in developing treatments for cognitive disorders .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research into related trifluoromethyl-substituted compounds revealed their ability to intercalate DNA, a mechanism that can lead to antiproliferative effects against various cancer cell lines. For example, derivatives showed IC50 values against pancreatic cancer cell lines as low as 0.051 µM, suggesting that hydrazine derivatives could play a role in cancer therapeutics .

Pharmaceutical Development

The structural characteristics of this compound make it a valuable scaffold in pharmaceutical development. The trifluoromethyl group enhances the pharmacodynamic and pharmacokinetic properties of drugs, improving their efficacy and bioavailability. Various studies have highlighted the significance of this moiety in drug design, particularly for compounds targeting bacterial infections and cancers .

Chemical Synthesis Applications

In organic synthesis, hydrazine derivatives are utilized as building blocks for creating more complex molecules. The ability to form stable intermediates allows chemists to explore various synthetic pathways leading to diverse chemical entities with potential biological activities .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial AgentsSynthesis of pyrazole derivatives with antibacterial propertiesMIC values as low as 1 µg/mL
Cholinesterase InhibitionDual inhibitors for AChE and BuChEIC50 values from 9.2 to 196.6 µmol/L
Anticancer ActivityIntercalation with DNA leading to antiproliferative effectsIC50 values as low as 0.051 µM
Pharmaceutical DevelopmentEnhances drug properties through trifluoromethyl substitutionSignificant improvements in efficacy
Chemical Synthesis ApplicationsBuilding blocks for complex organic synthesisVersatile synthetic pathways available

Mechanism of Action

The mechanism of action of Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key phenylhydrazine hydrochloride derivatives with variations in substituents:

Compound Substituents CAS Number Key Applications
[3-Bromo-5-(trifluoromethyl)phenyl]hydrazine HCl 3-Br, 5-CF₃ Not explicitly provided Synthesis of antimicrobial agents, pyrazole derivatives
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine 2,6-Cl, 4-CF₃ Not provided Development of hydrazine derivatives for industrial/technological applications
[4-(Trifluoromethyl)phenyl]hydrazine HCl 4-CF₃ 368-90-1 Intermediate for crop protection agents
[3-(Trifluoromethyl)phenyl]hydrazine HCl 3-CF₃ 3107-34-4 Synthesis of pyrazoline derivatives with fluorescence properties
[2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine HCl 2-F, 5-CF₃ Not provided Specialty chemical synthesis

Substituent Impact :

  • Electron-withdrawing groups (Br, Cl, CF₃) : Enhance stability and electrophilicity, facilitating nucleophilic substitution or cyclocondensation reactions .
  • Positional effects : Meta-substituted derivatives (e.g., 3-Br, 5-CF₃) exhibit steric and electronic profiles distinct from para-substituted analogs (e.g., 4-CF₃), influencing reaction selectivity and product yields .
[3-Bromo-5-(trifluoromethyl)phenyl]hydrazine HCl
  • Synthesized via diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by reduction with tin(II) chloride in HCl, analogous to methods for [2-fluoro-5-methyl-phenyl]hydrazine HCl .
  • Reacts with α,β-enones or acetophenones to form pyrazoles or hydrazones, critical for bioactive molecule development .
Comparison with Other Derivatives:
  • [4-(Trifluoromethyl)phenyl]hydrazine HCl: Used in synthesizing 5-amino-1-aryl-pyrazole-4-carbonitriles for crop protection agents, achieving yields >70% .
  • [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine: Forms N-arylhydrazines with acetophenones under HCl catalysis, yielding solid products recrystallized from ethanol .

Physicochemical Properties

  • Solubility : Halogenated derivatives (Br, Cl) are generally less soluble in polar solvents (e.g., water) compared to fluorine-containing analogs due to increased molecular weight and hydrophobicity .
  • Thermal Stability : Trifluoromethyl groups improve thermal stability, making these derivatives suitable for high-temperature reactions .

Biological Activity

Hydrazine, specifically [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride, is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Chemical Formula : C7H7BrClF3N2
  • Molecular Weight : 276.49 g/mol
  • CAS Number : 2773418

This compound features a trifluoromethyl group, which enhances its lipophilicity and alters its interaction with biological targets. The presence of bromine and chlorine further contributes to its reactivity and potential biological activity.

The biological activity of [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride is primarily attributed to its ability to interact with specific enzymes and proteins. It has been shown to inhibit various metabolic pathways, leading to effects such as:

  • Enzyme Inhibition : The compound has demonstrated efficacy in inhibiting enzymes involved in critical metabolic processes. For example, it has been investigated for its potential to inhibit lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism .
  • Cell Growth Inhibition : Studies indicate that this hydrazine derivative can induce apoptosis in certain cancer cell lines, suggesting a mechanism for potential anti-cancer activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, particularly against drug-resistant strains:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
[3-bromo-5-(trifluoromethyl)phenyl]-hydrochloride0.5 µg/mLMRSA
3,5-Bis(trifluoromethyl)phenyl-pyrazole derivatives1 µg/mLS. aureus
Other derivatives2 µg/mLEnterococci

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Activity

Research has also focused on the neuroprotective potential of this compound through its inhibition of acetylcholinesterase (AChE):

  • Inhibition Studies : Compounds derived from [3-bromo-5-(trifluoromethyl)phenyl]-hydrochloride have been shown to improve AChE inhibition compared to standard drugs like rivastigmine . This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    • A study evaluated the effectiveness of hydrazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives with trifluoromethyl substitutions exhibited MIC values as low as 0.5 µg/mL, demonstrating potent antibacterial activity .
  • Inhibition of Lactate Dehydrogenase :
    • In another study, the compound was tested for its ability to inhibit LDH in pancreatic cancer cells. The lead compounds showed low nanomolar inhibition rates and effectively reduced lactate production, indicating a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, phenyl hydrazine hydrochloride derivatives react with carbonyl compounds (e.g., benzylideneacetone) under reflux in ethanol or water. The choice of solvent and reaction time (6–8 hours) significantly impacts yield and purity . Alternative routes involve reacting halogenated aromatic precursors (e.g., 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene) with hydrazine or its salts in organic solvents like DMSO, which can enhance regioselectivity . Post-synthesis, crystallization from ethanol is commonly used to isolate the product.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to its toxicity (hemolytic anemia, carcinogenicity), strict protocols must be followed:

  • PPE : Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation or skin contact.
  • Hygiene : Wash hands/arms thoroughly after handling; avoid eating/drinking in the lab .
  • Ventilation : Use fume hoods for powder handling to minimize airborne exposure.
  • Waste Disposal : Contaminated bedding or materials should be treated as hazardous waste and handled with gloves and gowns .

Q. How is [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm hydrazine linkage and substituent positions.
  • Mass Spectrometry : High-resolution MS (e.g., LCMS) to verify molecular weight (e.g., m/z 246.57 for C7_7H4_4ClF5_5N2_2) .
  • Melting Point Analysis : Reported mp ~225°C (dec.) for related hydrazine hydrochlorides .
  • Purity Assessment : HPLC with retention time comparisons under standardized conditions (e.g., QC-SMD-TFA05) .

Advanced Research Questions

Q. How do solvent and reaction conditions influence regioselectivity in reactions involving this hydrazine derivative?

  • Methodological Answer : Solvent polarity and proton availability play critical roles. For instance:

  • Water vs. DMSO : In aqueous conditions, hydrazine hydrochloride derivatives may yield mixed products (e.g., pyrazoles and pyrazolines), while DMSO promotes selective pyrazole formation due to its aprotic nature .
  • Acid Catalysis : HCl in the reaction medium can protonate intermediates, altering electron density and directing substitution patterns. Computational tools like Molecular Operating Environment (MOE) help model these effects .

Q. How can researchers address contradictions in reported reaction yields when using different hydrazine derivatives?

  • Methodological Answer : Discrepancies often arise from subtle differences in:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) may slow reaction kinetics, requiring extended reflux times compared to unsubstituted analogs .
  • Hydrazine Form : Free hydrazine vs. hydrochloride salts exhibit differing nucleophilicities. For example, phenyl hydrazine (non-salt) favors pyrazoline formation, while the hydrochloride salt may shift equilibrium toward pyrazoles .
  • Validation : Replicate experiments under controlled conditions (solvent purity, temperature gradients) and use internal standards (e.g., deuterated analogs) for quantitative NMR yield calculations.

Q. What computational methods predict the reactivity of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride in drug discovery?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina or MOE simulate interactions with biological targets (e.g., VEGFR2, MMP9) to prioritize derivatives for synthesis .
  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the -CF3_3 group’s electron-withdrawing effect can be quantified to guide functionalization .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties, such as solubility and metabolic stability, early in the design phase .

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